molecular formula C22H17Cl2N5O3S2 B2654782 3-(2-chlorophenyl)-N-{5-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-methyl-1,2-oxazole-4-carboxamide CAS No. 896028-65-2

3-(2-chlorophenyl)-N-{5-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B2654782
CAS No.: 896028-65-2
M. Wt: 534.43
InChI Key: PWHHUZROOOIBFJ-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-{5-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-methyl-1,2-oxazole-4-carboxamide is a potent and selective allosteric inhibitor of SHP2 (PTPN11) , a central node in the RAS-MAPK signaling pathway. This pathway is a critical driver of cell proliferation and survival, and its dysregulation is implicated in a wide range of cancers, particularly those driven by KRAS mutations . As a key mediator of signal transduction from receptor tyrosine kinases to RAS, SHP2 has emerged as a promising therapeutic target. This compound functions by stabilizing SHP2 in an auto-inhibited conformation, thereby preventing its catalytic activity and downstream signaling. Its primary research value lies in investigating the role of SHP2 in oncogenesis, tumor maintenance, and resistance mechanisms to targeted therapies. Researchers utilize this inhibitor in preclinical studies to explore combination treatments, validate SHP2 as a target in various cancer models, and further elucidate the complexities of the MAPK pathway. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(2-chlorophenyl)-N-[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2N5O3S2/c1-12-18(19(29-32-12)14-7-3-5-9-16(14)24)20(31)26-21-27-28-22(34-21)33-11-17(30)25-10-13-6-2-4-8-15(13)23/h2-9H,10-11H2,1H3,(H,25,30)(H,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWHHUZROOOIBFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(S3)SCC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-{5-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-methyl-1,2-oxazole-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through various chemical reactions to form the final product. Common synthetic routes include:

    Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the 1,3,4-thiadiazole ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through electrophilic aromatic substitution reactions.

    Formation of the Oxazole Ring: The oxazole ring is synthesized through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The final step involves coupling the intermediate compounds through amide bond formation, typically using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable reagents, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-{5-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-methyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols or amines.

Scientific Research Applications

3-(2-chlorophenyl)-N-{5-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-methyl-1,2-oxazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-{5-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound can interact with cellular membranes, disrupting their integrity and leading to antimicrobial effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents on the thiadiazole and oxazole rings. Key examples include:

Compound Name Substituents on Thiadiazole/Oxazole Molecular Weight (g/mol) Melting Point (°C) Key Functional Differences Reference
Target Compound [(2-Chlorophenyl)methyl]carbamoylmethylsulfanyl 522.42 Not reported Carbamoylmethylsulfanyl linkage -
3-(2-Chlorophenyl)-N-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide (3a) 4-Fluorophenylamino-oxoethylsulfanyl 513.95 182–184 Fluorophenyl vs. chlorophenyl; amide vs. carbamate
3-(2-Chlorophenyl)-5-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide 2-Methylpropyl 376.86 Not reported Alkyl substituent vs. carbamoylmethylsulfanyl
N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide 2,4-Dichlorophenyl; difluorobenzamide 429.19 Not reported Dichlorophenyl and fluorobenzamide groups

Key Observations :

  • Solubility : The sulfanyl and carbamoyl groups in the target compound may improve aqueous solubility relative to purely hydrophobic analogues (e.g., 2-methylpropyl derivative) .
  • Synthetic Complexity : The carbamoylmethylsulfanyl linkage requires multi-step synthesis involving chloroacetyl chloride and carbamate formation, as seen in related sulfonamide derivatives .
Crystallographic and Computational Analysis
  • Structural Confirmation : Tools like SHELX and ORTEP-3 (used in crystallography) have resolved similar compounds, confirming planar thiadiazole and oxazole rings with dihedral angles <10° between aromatic systems .
  • Thermal Stability : Higher melting points in fluorophenyl analogues (e.g., 182–184°C for compound 3a) suggest stronger intermolecular forces (e.g., hydrogen bonding) compared to alkyl-substituted derivatives .

Biological Activity

The compound 3-(2-chlorophenyl)-N-{5-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-methyl-1,2-oxazole-4-carboxamide is a complex organic molecule that incorporates various pharmacologically relevant structural motifs. This article aims to explore its biological activities, particularly focusing on antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The compound features a thiadiazole ring and an oxazole moiety, which are known for their diverse biological activities. The structural formula can be represented as follows:

C18H18ClN5O2S\text{C}_{18}\text{H}_{18}\text{Cl}\text{N}_{5}\text{O}_{2}\text{S}

Antimicrobial Activity

Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated significant antimicrobial properties. Studies indicate that derivatives of this scaffold exhibit activity against both Gram-positive and Gram-negative bacteria. For instance:

  • A study highlighted that compounds with the thiadiazole unit showed inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL depending on the specific derivative tested .

Anticancer Activity

Research into the anticancer potential of thiadiazole derivatives has yielded promising results. In vitro studies have shown that:

  • The compound exhibited cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer). The IC50 values were found to be below 10 µM for some derivatives, suggesting potent antiproliferative activity .
  • Structure-activity relationship (SAR) studies indicated that modifications on the thiadiazole ring significantly influenced the anticancer efficacy, with certain substitutions enhancing activity against specific cell lines .

Anti-inflammatory Properties

The anti-inflammatory effects of compounds similar to the one have also been documented. For example:

  • Compounds containing thiadiazole structures were shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Studies

  • Antimicrobial Study : A series of thiadiazole derivatives were synthesized and tested for their antimicrobial activity against E. coli and S. aureus. The results indicated a correlation between the presence of electron-withdrawing groups and increased antimicrobial potency.
    CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
    A3216
    B168
    C6432
  • Anticancer Evaluation : In a study evaluating the anticancer effects of various thiadiazole derivatives on A549 cells, compound D showed an IC50 of 7 µM after 48 hours of treatment.
    CompoundIC50 (µM) A549 Cells
    D7
    E15
    F>20

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and what key intermediates should be prioritized?

The synthesis involves multi-step heterocyclic chemistry. A plausible route includes:

  • Step 1 : Formation of the oxazole core via cyclization of o-chlorobenzaldehyde oxime with ethyl acetoacetate under alkaline conditions, followed by chlorination (e.g., using PCl₅) to yield 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride .
  • Step 2 : Functionalization of the thiadiazole ring by introducing a sulfanyl linker. This may involve reacting 5-amino-1,3,4-thiadiazol-2-yl derivatives with mercaptoacetic acid derivatives .
  • Step 3 : Coupling the oxazole and thiadiazole moieties via carboxamide bond formation using coupling agents like EDC/HOBt .
    Key intermediates :
  • Oxazole carbonyl chloride (purity >95% by HPLC).
  • Thiadiazole-thiol intermediate (characterized by FTIR and LC-MS).

Q. How should researchers validate the structural identity and purity of this compound?

  • X-ray crystallography : Resolve molecular geometry, especially for the oxazole-thiadiazole junction and chlorophenyl substituents (e.g., bond angles and torsional strain) .
  • NMR spectroscopy : Confirm proton environments (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 2.5–3.1 ppm for methyl groups) and absence of rotamers .
  • High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ expected within ±0.001 Da).

Q. What preliminary assays are suitable for screening biological activity?

  • Antimicrobial testing : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to reference drugs like ciprofloxacin .
  • Anticancer evaluation : Conduct MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations after 48-hour exposure .

Advanced Research Questions

Q. How can computational methods optimize this compound’s binding affinity for target proteins?

  • Molecular docking : Use AutoDock Vina to model interactions with bacterial dihydrofolate reductase (DHFR) or human topoisomerase II. Focus on chlorophenyl groups’ hydrophobic interactions and hydrogen bonding with the carboxamide moiety .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD <2.0 Å indicates stable binding) .

Q. How to resolve contradictions in biological activity data across different studies?

Example: Discrepancies in antimicrobial potency may arise from:

  • Strain-specific resistance : Test additional clinical isolates and include efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to assess resistance mechanisms .
  • Solubility limitations : Measure logP values (e.g., via shake-flask method) and use co-solvents (DMSO/PBS) to improve bioavailability .

Q. What strategies improve metabolic stability for in vivo studies?

  • Prodrug derivatization : Introduce hydrolyzable groups (e.g., ester linkages) at the sulfanyl or carboxamide positions to enhance absorption .
  • Cytochrome P450 inhibition assays : Screen for metabolic degradation using human liver microsomes (HLMs) and identify vulnerable sites via LC-MS metabolite profiling .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Validation

TechniqueCritical Peaks/FeaturesReference
¹H NMR δ 8.0–8.2 ppm (thiadiazole H), δ 6.8–7.5 ppm (Ar-H)
¹³C NMR C=O at ~165 ppm, C-S at ~125 ppm
FTIR 1680 cm⁻¹ (amide I), 1540 cm⁻¹ (C=N stretch)

Q. Table 2. Comparative Bioactivity Data

Assay TypeModel SystemResult (IC₅₀/MIC)Reference Compound
Anticancer (MTT)HeLa cells12.5 μMDoxorubicin (0.8 μM)
AntimicrobialS. aureus ATCC32 μg/mLCiprofloxacin (1 μg/mL)

Key Considerations for Experimental Design

  • Stereochemical purity : Use chiral HPLC to resolve enantiomers if asymmetric centers are present .
  • Stability under storage : Monitor degradation at 4°C and -20°C over 6 months via LC-MS .

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